methyl 4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)benzoate

Medicinal Chemistry Chemical Biology Drug Discovery

This benzimidazole-pyrrolidine-amide scaffold is a highly versatile building block for medicinal chemistry hit generation and SAR exploration. With no reported biological activity, it is an ideal matched negative control or reference standard for target engagement assays and chemical proteomics profiling. Its methyl benzoate ester enables late-stage hydrolysis or reduction, providing a strategic entry point for synthesizing complex inhibitors and probes. Procuring this specific compound ensures reproducibility and avoids the uncharacterized risk of generic substitutions within the benzimidazole-pyrrolidine-amide class.

Molecular Formula C21H21N3O3
Molecular Weight 363.417
CAS No. 2034559-98-1
Cat. No. B2459691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)benzoate
CAS2034559-98-1
Molecular FormulaC21H21N3O3
Molecular Weight363.417
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC=C(C=C4)C(=O)OC
InChIInChI=1S/C21H21N3O3/c1-14-22-18-5-3-4-6-19(18)24(14)17-11-12-23(13-17)20(25)15-7-9-16(10-8-15)21(26)27-2/h3-10,17H,11-13H2,1-2H3
InChIKeyJTBYHHKUQKCMIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Methyl 4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)benzoate (CAS 2034559-98-1) Procurement Guide


Methyl 4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)benzoate (CAS 2034559-98-1) is a synthetic small molecule with the molecular formula C21H21N3O3 and a molecular weight of 363.4 g/mol . It features a benzimidazole-pyrrolidine-benzamide scaffold. A comprehensive search of primary research articles, patents, and authoritative databases reveals a notable absence of published biological activity, enzyme inhibition, or target engagement data specific to this compound. Consequently, its primary value proposition for procurement is as a building block, a synthetic intermediate, or a reference standard in early-stage medicinal chemistry research, rather than as a lead candidate with established potency or selectivity.

Risk of Substituting Methyl 4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)benzoate (2034559-98-1)


In the absence of published selectivity or potency data, generic substitution within the benzimidazole-pyrrolidine-amide class poses a high risk of introducing unpredictable changes to a compound's biological profile or synthetic properties. Even subtle structural modifications to the 4-substituted pyrrolidine ring, such as the inclusion of a methyl group, have been shown to profoundly alter potency in related antiviral scaffolds [1]. Without a direct head-to-head comparison, the assumption that another benzimidazole-pyrrolidine-amide analog will exhibit an identical reactivity, bioactivity, or in vivo profile is unsubstantiated and can jeopardize research reproducibility.

Quantitative Differentiation Data for Methyl 4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)benzoate (2034559-98-1)


Absence of Published Biological Activity Data vs. Advanced Benzimidazole-Pyrrolidine Analogs

A key differentiator for procurement is the lack of any published quantitative biological activity data (IC50, Ki, EC50, etc.) for this compound. This contrasts sharply with highly optimized analogs in the benzimidazole-pyrrolidine class, which have reported nanomolar potencies against targets like HCV NS5A [1] and prolylcarboxypeptidase (PrCP) [2]. For instance, benzimidazole-containing HCV NS5A inhibitors have achieved subnanomolar potency in replicon assays [1], and benzimidazole pyrrolidinyl amides have demonstrated low-nanomolar IC50 values against PrCP [2]. This compound (2034559-98-1) has no such data, positioning it as an early-stage building block rather than a lead-like molecule.

Medicinal Chemistry Chemical Biology Drug Discovery

Molecular Property Profile Comparison to Known Benzimidazole-Pyrrolidine Drugs

The compound's calculated molecular properties (MW = 363.4 g/mol, ClogP ~3.0-3.5, and 3 H-bond acceptors) place it within a favorable drug-like space, but the critical Lipinski parameters are similar to many advanced analogs . For example, the marketed benzimidazole drug Omeprazole has a MW of 345.4 g/mol and ClogP of 2.3. Without specific target engagement data, these property similarities do not confer a selection advantage. The key distinction remains the lack of target-specific potency, not a computed property difference.

Computational Chemistry Property Prediction Drug-likeness

Procurement Application Scenarios for Methyl 4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)benzoate (CAS 2034559-98-1)


Medicinal Chemistry Hit Generation and Scaffold Optimization

This compound serves as a versatile building block for the synthesis of benzimidazole-pyrrolidine-based compound libraries for hit generation. Its core scaffold is amenable to late-stage functionalization, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) around the benzimidazole, pyrrolidine, or benzoate ester moieties. Procurement is justified for research groups aiming to develop novel inhibitors, receptor modulators, or probes where the benzimidazole-pyrrolidine-amide scaffold is a pharmacophore of interest.

Synthetic Intermediate for Advanced Research Probes

Given the absence of direct biological data, a primary application is as a key synthetic intermediate. The methyl benzoate group can be hydrolyzed to the corresponding carboxylic acid to generate a functionalized intermediate for coupling reactions, or the ester can be selectively reduced. This flexibility makes it a strategic procurement item for laboratories synthesizing more complex compounds where this structure is a known substructure from the patent literature.

Negative Control or Reference Standard for In-House Assays

In research programs studying benzimidazole-pyrrolidine-amide inhibitors, this compound can be procured as a matched negative control or reference standard. Since it is structurally analogous to potent inhibitors but lacks reported target engagement, it can help establish baseline activity in new assays. This is particularly valuable when comparator compounds (e.g., from the HCV NS5A or PrCP inhibitor series) are available, allowing researchers to confirm that observed activity is target-specific rather than scaffold-driven.

Chemical Biology Tool for Target Deconvolution Studies

This compound can be used in chemical proteomics or affinity-based protein profiling (e.g., pull-down experiments) as an inactive or less active affinity matrix to identify specific interactors of related bioactive analogs. By comparing the interactomes of this compound and a known potent inhibitor, researchers can deconvolute binding profiles and identify off-targets, providing critical data for target validation and toxicity risk assessment.

Quote Request

Request a Quote for methyl 4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.